molecular formula C14H14N2S B14199265 (4-Phenylphenyl)methylthiourea CAS No. 832099-21-5

(4-Phenylphenyl)methylthiourea

Cat. No.: B14199265
CAS No.: 832099-21-5
M. Wt: 242.34 g/mol
InChI Key: JDKGVSBSGLEWAM-UHFFFAOYSA-N
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Description

(4-Phenylphenyl)methylthiourea is a thiourea derivative with the molecular formula C₁₄H₁₄N₂S. Its structure consists of a thiourea core (NH–CS–NH) where one amine group is substituted with a methyl group (–CH₃) and the other with a 4-phenylphenyl (biphenyl) moiety. This compound combines the hydrogen-bonding capacity of thiourea with the steric bulk and aromaticity of the biphenyl group, making it relevant in materials science, corrosion inhibition, and medicinal chemistry.

Properties

CAS No.

832099-21-5

Molecular Formula

C14H14N2S

Molecular Weight

242.34 g/mol

IUPAC Name

(4-phenylphenyl)methylthiourea

InChI

InChI=1S/C14H14N2S/c15-14(17)16-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H3,15,16,17)

InChI Key

JDKGVSBSGLEWAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Phenylphenyl)methylthiourea can be synthesized through the reaction of (4-phenylphenyl)methylamine with thiocyanate under acidic conditions. The reaction typically involves the following steps:

  • Dissolution of (4-phenylphenyl)methylamine in a suitable solvent such as ethanol.
  • Addition of thiocyanate to the solution.
  • Acidification of the reaction mixture with hydrochloric acid.
  • Stirring the mixture at room temperature for several hours.
  • Isolation of the product by filtration and purification through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Phenylphenyl)methylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

(4-Phenylphenyl)methylthiourea has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Phenylphenyl)methylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Key Physicochemical Comparisons
Compound Substituents Molecular Weight (g/mol) Hydrogen-Bonding Capacity Solubility Trends Notable Features
Thiourea –NH₂, –NH₂ 76.12 High (2 donors, 2 acceptors) Polar solvents (e.g., H₂O) Forms stable adducts
Methylthiourea (MTU) –CH₃, –NH₂ 90.14 Moderate (1 donor, 1 acceptor) Ethanol, dioxane Methyl blocks H-bond networks
Phenylthiourea –C₆H₅, –NH₂ 152.22 Moderate (1 donor, 1 acceptor) Limited in polar solvents Enhanced corrosion inhibition
(4-Phenylphenyl)methylthiourea –CH₃, –(C₆H₄–C₆H₅) 256.34 Low (1 donor, 1 acceptor) Likely poor in polar solvents High steric bulk; π-π interactions

Key Observations :

  • Hydrogen Bonding : Thiourea’s high H-bonding capacity enables adduct formation with solvents like dioxane and morpholine. Methyl or aryl substituents reduce this capacity, as seen in MTU and phenylthiourea .
  • Solubility : The biphenyl group in this compound likely decreases solubility in polar solvents due to hydrophobicity, similar to phenylthiourea .
  • Crystallinity : MTU forms layered adducts via H-bonded ribbons, but bulky substituents (e.g., biphenyl) may disrupt such packing, favoring amorphous phases .

Functional Performance

Corrosion Inhibition

Table 2: Corrosion Inhibition Efficiency in H₂SO₄ (Mild Steel)

Compound Inhibition Efficiency (%) Mechanism Reference
Thiourea ~50 Adsorption via S and N atoms
Methylthiourea (MTU) ~65 Enhanced hydrophobicity vs. thiourea
Phenylthiourea ~80 Aromatic π-system improves adsorption
This compound Predicted: >80 Biphenyl enhances surface coverage

Analysis : Phenylthiourea outperforms MTU and thiourea due to its aromatic π-system, which strengthens adsorption on metal surfaces. The biphenyl group in this compound may further improve inhibition by increasing surface coverage and electron delocalization .

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